Product packaging for Furo[2,3-E]benzoxazole(Cat. No.:CAS No. 66037-80-7)

Furo[2,3-E]benzoxazole

Cat. No.: B13797458
CAS No.: 66037-80-7
M. Wt: 159.14 g/mol
InChI Key: JNBOBWXVMMTWKS-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Chemical Research

Fused heterocyclic compounds, which consist of two or more rings sharing at least one common bond and containing atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry and drug discovery. airo.co.in Their rigid, three-dimensional structures provide a well-defined orientation of substituents, allowing for specific interactions with biological targets such as enzymes and receptors. ijprajournal.comijpsr.com This structural pre-organization can lead to enhanced binding affinity and selectivity. The wide range of biological activities exhibited by fused heterocycles, including antibacterial, antiviral, antifungal, and anticancer properties, underscores their significance as privileged structures in pharmaceutical research. airo.co.in The synthesis of novel fused heterocyclic systems is a dynamic area of organic chemistry, continually providing new molecular frameworks for investigation. airo.co.in

The Benzoxazole (B165842) Core as a Privileged Scaffold in Research

The benzoxazole ring system, an aromatic bicyclic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is recognized as a "privileged scaffold" in medicinal chemistry. thieme-connect.comresearchgate.net This designation stems from its presence in a multitude of compounds with a broad spectrum of biological activities. nih.govresearchgate.net Benzoxazole derivatives have been shown to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. thieme-connect.comjrespharm.com The versatility of the benzoxazole core allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. researchgate.net The synthesis of benzoxazole derivatives is a well-established field, with numerous methods available for their preparation from readily accessible starting materials. thieme-connect.com

Overview of Research Trajectories for Furo[2,3-E]benzoxazole

Research on this compound and its derivatives, while more niche compared to its parent benzoxazole and furan (B31954) systems, is focused on exploring its potential in medicinal chemistry. Scientists are investigating the synthesis of novel derivatives and evaluating their biological activities. For instance, various substituted Furo[2,3-d]pyrimidine (B11772683) and Furo[3,2-e] airo.co.inthieme-connect.comnih.govtriazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for their potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov These studies often involve in silico methods like molecular docking to predict binding modes and guide the design of more potent compounds. nih.goveco-vector.com The primary trajectory of research is to leverage the unique structural features of the this compound scaffold to develop new therapeutic agents with improved efficacy and selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO2 B13797458 Furo[2,3-E]benzoxazole CAS No. 66037-80-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66037-80-7

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

furo[2,3-e][1,3]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-7-8(10-5-12-7)9-6(1)3-4-11-9/h1-5H

InChI Key

JNBOBWXVMMTWKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CO3)N=CO2

Origin of Product

United States

Synthetic Methodologies for Furo 2,3 E Benzoxazole and Its Derivatives

Strategies for Furo[2,3-E]benzoxazole Core Construction

The synthesis of the this compound core is approached through various strategic disconnections, primarily focusing on the final bond formation to complete the fused ring system. These strategies are broadly divided into intramolecular cyclizations, where a single precursor molecule undergoes ring closure, and intermolecular reactions, where two or more molecules combine to form the core structure.

Intramolecular cyclization is a powerful strategy for constructing complex ring systems from linear precursors. This approach benefits from favorable entropic factors, as the reacting moieties are tethered together. The key bond formation can involve the creation of either a carbon-carbon or a carbon-heteroatom bond to finalize the this compound scaffold.

The formation of a key carbon-carbon bond is a common and effective method for the final ring-closing step in the synthesis of polycyclic aromatic heterocycles. Photocyclization reactions, in particular, offer a green and efficient means to achieve this transformation, often proceeding without the need for catalysts or harsh reagents.

A notable example of this approach is the synthesis of the analogous 2H-benzo[g]furo[2,3-e]indazole system through an intramolecular dehydrogenation photocyclization. researchgate.net This method utilizes UV light to induce a 6π-electrocyclization of a precursor containing both a phenyl and a furan (B31954) ring. researchgate.net The reaction proceeds under catalyst-, acid-, and base-free conditions in an ethanol/water mixture at room temperature. researchgate.net The proposed mechanism involves a 6π-electron cyclization, followed by a ijcps.orgnih.gov-hydrogen shift, tautomerism, and the evolution of hydrogen gas to yield the final aromatic product. researchgate.net This strategy highlights a powerful, environmentally friendly method for forming the C-C bond that completes the furo-fused aromatic system. researchgate.net

Table 1: Conditions for Intramolecular Dehydrogenation Photocyclization This table is based on the synthesis of the analogous 2H-benzo[g]furo[2,3-e]indazole system.

Starting MaterialLight SourceSolventTime (h)Yield (%)
3-phenyl-4-(2-furanyl)pyrazoleHigh-pressure Hg lamp (500 W)EtOH/H₂O6-9Good
3-(2-hydroxyphenyl)-4-(2-furanyl)pyrazoleHigh-pressure Hg lamp (500 W)EtOH/H₂O7-12Good

The formation of a carbon-oxygen bond is a fundamental strategy for constructing the oxazole (B20620) or furan rings within the target scaffold. Intramolecular C-O bond formation is frequently employed for the synthesis of the benzoxazole (B165842) nucleus itself, typically starting from ortho-substituted anilines. ijcps.orgnih.govnih.gov

One common approach involves the copper-catalyzed intramolecular O-arylation of o-haloanilides. ijcps.orgnih.gov In this method, an acylated 2-haloaniline undergoes cyclization in the presence of a copper(I) catalyst and a base to form the benzoxazole ring. ijcps.org The reaction mechanism is thought to involve the coordination of the amide to the copper(I) center, followed by oxidative addition of the aryl halide, and subsequent reductive elimination to form the C-O bond. ijcps.org Alternatively, direct base-mediated intramolecular cyclization of o-haloanilides can afford benzoxazoles without the need for a transition-metal catalyst, proceeding through a proposed benzyne (B1209423) intermediate. nih.gov While these methods are well-established for forming the benzoxazole portion, specific examples detailing the formation of the furan ring in the this compound system via an intramolecular C-O cyclization are less commonly documented.

Intermolecular annulation involves the construction of a ring by joining two or more separate reactants. These methods can be highly efficient, building complexity rapidly, but may require careful control of regioselectivity.

Tandem reactions, where multiple bond-forming events occur in a single pot, represent a highly atom-economical and efficient approach to complex molecules. Tandem cross-coupling methodologies, often catalyzed by transition metals like palladium, are particularly powerful for constructing fused heterocyclic systems. These sequences can involve a cascade of reactions such as amination, carbonylation, and cyclization to build the desired scaffold from simple precursors. organic-chemistry.org For instance, a sequential one-pot procedure for synthesizing 2-substituted benzoxazoles involves an initial aminocarbonylation of aryl bromides with 2-aminophenols, followed by an acid-mediated ring closure. organic-chemistry.org While this demonstrates the power of tandem reactions for building the benzoxazole core, specific tandem cross-coupling strategies for the direct construction of the complete this compound ring system are not extensively detailed in the surveyed literature.

An alternative strategy involves starting with a pre-formed benzofuran (B130515) core and subsequently constructing the oxazole ring onto it. This approach is synthetically valuable as it allows for the late-stage introduction of the oxazole moiety. Annulation reactions, such as [3+2] or [4+1] cycloadditions, are common methods for building new rings onto existing scaffolds. nih.govrsc.orgresearchgate.net For example, palladium-catalyzed [3+2] annulation of phenols and acetylenes is a known method to construct the benzofuran ring itself. researchgate.net A subsequent transformation would be required to build the fused oxazole ring. This synthetic direction is a logical approach; however, specific protocols for the annulation of an oxazole ring onto a benzofuran core to regioselectively yield the this compound isomer have not been prominently reported.

Oxidative Cyclization Reactions

Oxidative cyclization represents a key strategy for the formation of the benzoxazole ring within the this compound framework. This approach typically involves the formation of a C-O and a C-N bond in a concerted or stepwise manner, facilitated by an oxidizing agent.

Manganese dioxide (MnO2) is a widely used oxidant in organic synthesis due to its relatively mild nature and heterogeneous character, which simplifies product purification. In the context of this compound synthesis, MnO2 can be employed to facilitate the intramolecular cyclization of suitable precursors. The reaction mechanism generally involves the oxidation of a phenolic or anilinic precursor to generate a reactive intermediate, which then undergoes cyclization.

Table 1: Examples of MnO2-Mediated Oxidative Cyclization for Furobenzoxazole Synthesis

Starting Material Reaction Conditions Product Yield (%)
2-(Furan-2-yl)aminophenol MnO2, Toluene, Reflux This compound 65
5-Methyl-2-(furan-2-yl)aminophenol MnO2, Chlorobenzene, 120 °C 6-Methylthis compound 72
2-(5-Bromofuran-2-yl)aminophenol Activated MnO2, Dioxane, 100 °C 2-Bromothis compound 58

Note: The data presented in this table is illustrative and based on typical yields for analogous benzoxazole syntheses. Specific yields for this compound may vary based on detailed experimental conditions.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. The application of MCRs to the synthesis of this compound derivatives allows for the rapid generation of molecular diversity. A common strategy involves the condensation of an aminophenol, a carbonyl compound (often an aldehyde), and a third component that incorporates the furan ring.

Table 2: Multicomponent Synthesis of this compound Derivatives

Aminophenol Component Furan Component Carbonyl Component Catalyst Product Yield (%)
2-Aminophenol (B121084) Furan-2-carbaldehyde Isocyanide Sc(OTf)3 Substituted this compound 78
4-Chloro-2-aminophenol Furan-2-carbaldehyde Ethyl Cyanoacetate L-Proline Functionalized this compound 85
2-Amino-5-nitrophenol 2-Acetylfuran Benzaldehyde InCl3 Derivatized this compound 68

Note: This table illustrates potential MCR strategies for the synthesis of the target scaffold, with yields indicative of similar heterocyclic syntheses.

Photocyclization Strategies (e.g., Intramolecular Dehydrogenation Photocyclization)

Photochemical methods provide a unique avenue for the formation of C-C and C-heteroatom bonds. Intramolecular dehydrogenation photocyclization is a powerful technique for the synthesis of fused aromatic systems. For the synthesis of this compound, this could involve the irradiation of a precursor containing both a furan and a benzoxazole precursor moiety, leading to cyclization and aromatization through the elimination of hydrogen.

This strategy often proceeds via a 6π-electrocyclization mechanism, followed by a nih.govnih.gov-hydrogen shift and subsequent dehydrogenation to afford the aromatic product. The reaction is typically carried out in a suitable solvent under an inert atmosphere, using a high-pressure mercury lamp as the light source.

Thermolytic Rearrangements

Thermolytic rearrangements involve the use of high temperatures to induce molecular rearrangements and cyclizations. While less common for the synthesis of simple heterocycles, this approach can be effective for specific precursors. A potential thermolytic route to this compound could involve the thermal decomposition of a suitably designed precursor, such as an azide (B81097) or a strained ring system, which upon heating, rearranges to form the desired fused heterocyclic system. The high energy input, however, can sometimes lead to side products and limit the functional group tolerance.

Electro-organic Synthesis Approaches (e.g., Electrochemically Generated Hypervalent Iodine)

Electro-organic synthesis offers a green and efficient alternative to traditional chemical oxidants. The in-situ generation of reactive species, such as hypervalent iodine, can be used to mediate oxidative cyclizations. In the context of this compound synthesis, an electrochemical approach could involve the anodic oxidation of an iodide mediator in the presence of a suitable furo-aminophenol precursor. The electrochemically generated hypervalent iodine reagent would then effect the intramolecular C-N and C-O bond formation to yield the target heterocycle. This method avoids the use of stoichiometric amounts of heavy metal oxidants and often proceeds under mild conditions.

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the this compound core has been synthesized, further functionalization can be carried out to introduce a variety of substituents and modulate the properties of the molecule. The reactivity of the scaffold is determined by the electron distribution within the fused ring system.

Common functionalization strategies include:

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the this compound system can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing substituents and the electron-donating/withdrawing nature of the fused furan and oxazole rings.

Metal-Catalyzed Cross-Coupling Reactions: For the introduction of aryl, alkyl, or other carbon-based substituents, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are invaluable. This typically requires the pre-functionalization of the this compound scaffold with a halide or triflate group.

Functionalization of the Furan Ring: The furan moiety can also be a site for functionalization. Depending on the reaction conditions, it can undergo reactions such as lithiation followed by quenching with an electrophile, or Diels-Alder reactions.

Table 3: Potential Functionalization Reactions of the this compound Scaffold

Reaction Type Reagents Position of Functionalization Product Type
Nitration HNO3/H2SO4 Benzene ring Nitro-furo[2,3-e]benzoxazole
Bromination NBS, AIBN Furan or Benzene ring Bromo-furo[2,3-e]benzoxazole
Suzuki Coupling Arylboronic acid, Pd catalyst Halogenated position Aryl-furo[2,3-e]benzoxazole
Vilsmeier-Haack Reaction POCl3, DMF Furan ring This compound-carbaldehyde

Note: The regioselectivity of these reactions would need to be determined experimentally for the specific this compound system.

Post-Cyclization Modifications

Once the this compound core is assembled, its chemical properties can be further tailored through a variety of functionalization reactions. These modifications are crucial for developing structure-activity relationships in drug discovery and for fine-tuning the electronic properties of the molecule for materials science applications.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used to arylate or vinylate heteroaromatic halides. rsc.org For a this compound derivative, a halogen atom (typically bromine or chlorine) installed at a specific position on the aromatic rings serves as a handle for introducing new aryl or heteroaryl substituents.

The reaction typically employs a palladium catalyst, such as PdCl₂(dppf) or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos), and a base like K₂CO₃ or Cs₂CO₃. mit.eduresearchgate.net The reaction is compatible with a wide range of functional groups on both the boronic acid and the heterocyclic substrate. rsc.org This methodology allows for the synthesis of a diverse library of substituted furo[2,3-e]benzoxazoles from a common halogenated intermediate. The reaction tolerates various heterocyclic motifs, making it a versatile tool for late-stage diversification. rsc.org

EntryHalide SubstrateBoronic AcidCatalyst/LigandBaseSolventProductYield (%)
16-Bromo-furo[2,3-e]benzoxazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O6-Phenyl-furo[2,3-e]benzoxazole~85-95
22-Chloro-furo[2,3-e]benzoxazole4-Methoxyphenylboronic acidPdCl₂(SPhos)Cs₂CO₃Dioxane2-(4-Methoxyphenyl)-furo[2,3-e]benzoxazole~80-90
36-Bromo-furo[2,3-e]benzoxazoleThiophene-2-boronic acidPdCl₂(dppf)K₃PO₄DMF6-(Thiophen-2-yl)-furo[2,3-e]benzoxazole~75-85

Table 1: Representative examples of Suzuki-Miyaura cross-coupling reactions on halo-furo[2,3-e]benzoxazole derivatives. Data is illustrative based on typical yields for similar heterocyclic systems.

Nucleophilic aromatic substitution (SNAr) provides a direct method for introducing nucleophiles onto the this compound scaffold. This reaction requires an electron-deficient aromatic system or a leaving group at an activated position. For benzoxazoles, the C2 position is particularly susceptible to nucleophilic attack, especially when a good leaving group like a halogen is present.

The reaction of a 2-chloro-furo[2,3-e]benzoxazole derivative with various nucleophiles, such as primary or secondary amines, alkoxides, or thiolates, can proceed under thermal or microwave-assisted conditions to yield the corresponding 2-substituted products. This method is highly effective for synthesizing libraries of 2-amino, 2-alkoxy, and 2-thioalkoxy this compound derivatives.

EntrySubstrateNucleophileConditionsProduct
12-Chloro-furo[2,3-e]benzoxazolePiperidineK₂CO₃, Acetonitrile, 80 °C2-(Piperidin-1-yl)-furo[2,3-e]benzoxazole
22-Chloro-furo[2,3-e]benzoxazoleSodium methoxideMethanol, Reflux2-Methoxy-furo[2,3-e]benzoxazole
32-Chloro-furo[2,3-e]benzoxazoleMorpholineDMF, 100 °C2-(Morpholin-4-yl)-furo[2,3-e]benzoxazole

Table 2: Illustrative nucleophilic substitution reactions on 2-chloro-furo[2,3-e]benzoxazole.

The this compound ring system, being an electron-rich heterocycle, is amenable to electrophilic aromatic substitution (EAS). The position of substitution is directed by the combined electronic effects of the fused furan and oxazole rings. Reactions such as halogenation, nitration, and formylation can be used to functionalize the carbocyclic part of the molecule.

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comjk-sci.com This electrophilic iminium salt attacks the electron-rich positions of the this compound ring. chemistrysteps.com Subsequent hydrolysis of the resulting iminium intermediate yields the corresponding aldehyde. jk-sci.com This aldehyde can serve as a versatile synthetic handle for further modifications, such as oxidation, reduction, or olefination reactions. The reactivity of five-membered heterocycles suggests that the furan ring is a likely site of attack. jk-sci.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a strong preference for the formation of the (E)-isomer. nrochemistry.comwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. alfa-chemistry.com

A this compound-carbaldehyde, potentially synthesized via the Vilsmeier-Haack reaction, can be used as the electrophilic partner in an HWE reaction. Reaction with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), generates a vinyl-substituted this compound derivative. nrochemistry.com The water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the traditional Wittig reaction. chem-station.com

EntryAldehyde SubstratePhosphonate ReagentBaseProductStereoselectivity
1This compound-6-carbaldehydeTriethyl phosphonoacetateNaHEthyl (E)-3-(furo[2,3-e]benzoxazol-6-yl)acrylate>95% E
2This compound-6-carbaldehydeDiethyl (cyanomethyl)phosphonateK₂CO₃(E)-3-(furo[2,3-e]benzoxazol-6-yl)acrylonitrile>95% E
3This compound-2-carbaldehydeTriethyl phosphonoacetateDBU, LiClEthyl (E)-3-(furo[2,3-e]benzoxazol-2-yl)acrylate>95% E

Table 3: Hypothetical Horner-Wadsworth-Emmons reactions to form vinyl-substituted furo[2,3-e]benzoxazoles.

The aza-Wittig reaction is a powerful transformation for the synthesis of nitrogen-containing heterocycles. scispace.com The intramolecular variant is particularly useful for constructing fused ring systems. The reaction typically begins with an azide, which reacts with a phosphine (e.g., triphenylphosphine) in a Staudinger reaction to generate an iminophosphorane. This intermediate can then react with an internal electrophile, such as an ester or ketone, to form a new ring containing a C=N bond.

This methodology can be applied to this compound derivatives to build additional fused heterocyclic rings. For instance, a this compound bearing an ortho-azido ester substituent could undergo an intramolecular aza-Wittig reaction to form a furo[2,3-e]benzoxazolo-fused pyrimidinone, a strategy analogous to the synthesis of furo[2,3-d]pyrimidinones. semanticscholar.org This approach provides a route to complex, polycyclic heteroaromatic systems under mild conditions. semanticscholar.org

Strategies Involving Unique Reaction Intermediates (e.g., Schiff Bases)

The construction of the benzoxazole core itself often proceeds through the formation of a Schiff base (imine) intermediate. nih.gov This classic and robust strategy involves the condensation of a 2-aminophenol derivative with an aldehyde or its equivalent.

For the synthesis of the this compound scaffold, the key precursors would be a 5-amino-4-hydroxybenzofuran and a suitable aldehyde. The initial step is the acid- or base-catalyzed condensation of the amino group with the aldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the imine carbon. Subsequent dehydration or oxidation of the resulting furo[2,3-e]benzoxazoline intermediate yields the final aromatic this compound product. mdpi.com Various catalysts and conditions, including conventional heating and sustainable methods like microwave or ultrasound assistance, can be employed to promote the cyclization. mdpi.com

This pathway is highly modular, as the choice of aldehyde directly determines the substituent at the 2-position of the final product, allowing for the straightforward synthesis of a wide array of 2-substituted derivatives. nih.govnih.gov

Sustainable Synthesis Approaches for this compound Derivatives

The development of environmentally benign synthetic methodologies is a central focus in modern medicinal and materials chemistry. For the synthesis of this compound derivatives and related heterocyclic systems, significant efforts have been directed towards greener approaches that reduce waste, avoid hazardous materials, and improve energy efficiency. These strategies include the elimination of catalysts, minimization of organic solvent use, and the application of aqueous reaction media.

Catalyst-Free Methodologies

The move towards catalyst-free reactions represents a significant advancement in sustainable chemistry, as it simplifies reaction procedures, reduces costs, and eliminates the environmental burden associated with catalyst toxicity and disposal. A notable catalyst-, acid-, and base-free method has been developed for the synthesis of analogous 2H-benzo[g]furo[2,3-e]indazoles. researchgate.net This approach utilizes photochemical energy to drive the reaction, offering a clean and efficient pathway to complex heterocyclic structures.

The synthesis involves the irradiation of 3-phenyl-4-(2-heteroaryl)pyrazoles with a high-pressure mercury lamp in an ethanol/water mixture at room temperature. researchgate.net This process proceeds via an intramolecular dehydrogenation photocyclization mechanism, involving a 6π-electrocyclization followed by a mdpi.comajchem-a.com-hydrogen shift and tautomerism to yield the final product. researchgate.net This method is highly chemo-selective and avoids the need for any external reagents beyond the solvent system. researchgate.net

Another example of a catalyst-free approach is the synthesis of furo[2,3-d]pyrimidine (B11772683) derivatives, which can be achieved by reacting reagents such as 1,3-indandione (B147059) or barbituric acid with 2-aminopyrimidines and phenylglyoxal (B86788) monohydrate in water. researchgate.net This highlights the potential for catalyst-free multicomponent reactions in aqueous media for constructing fused furan ring systems. researchgate.net

Starting MaterialReaction ConditionsProductYield (%)Reference
3-phenyl-4-(2-furanyl)pyrazoleUV irradiation (500W), EtOH/H₂O (2/1), Ar atm, 6-9 h2H-benzo[g]furo[2,3-e]indazoleGood researchgate.net
3-(2-hydroxyphenyl)-4-(2-furanyl)pyrazoleUV irradiation (500W), EtOH/H₂O (95/5), Ar atm, 7-12 h2H-benzo[g]furo[2,3-e]indazol-10-olGood researchgate.net
1,3-indandione, 2-aminopyrimidine, phenylglyoxal monohydrateWater (10 mL), stirringFuro[2,3-d]pyrimidine derivativeNot specified researchgate.net

Solvent-Minimization and Aqueous Media Synthesis

Reducing the reliance on volatile and often toxic organic solvents is a cornerstone of green chemistry. Methodologies for the synthesis of benzoxazole derivatives, which can be adapted for the this compound scaffold, have increasingly focused on solvent-free conditions, mechanochemistry, and the use of water as a benign solvent. mdpi.comajchem-a.comajchem-a.com

Solvent-Free and Mechanochemical Synthesis: Solvent-free reactions, often assisted by microwave irradiation or mechanochemical grinding, offer significant advantages, including reduced reaction times, higher yields, and simplified product isolation. mdpi.comnih.govresearchgate.net For instance, the synthesis of 2-arylbenzoxazoles has been effectively carried out through the condensation of aromatic aldehydes with 2-aminophenol under solvent-free conditions at 50°C, using a reusable magnetic nanocatalyst. ajchem-a.comajchem-a.com This method not only eliminates the need for a solvent but also allows for easy recovery and reuse of the catalyst. ajchem-a.com

Mechanochemical synthesis, which involves grinding solid reactants together, has also been successfully applied. This technique, along with ultrasound and microwave-assisted methods, has been used for the cyclization of Schiff bases to form benzoxazole derivatives, demonstrating significantly reduced reaction times compared to conventional methods. mdpi.com

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in the synthesis of heterocyclic compounds is highly desirable. As mentioned previously, catalyst-free syntheses of related furo-pyrimidine systems have been successfully conducted in water. researchgate.net Furthermore, photochemical methods for preparing fused systems like 2H-benzo[g]furo[2,3-e]indazoles utilize ethanol/water mixtures, highlighting the compatibility of aqueous systems with various synthetic strategies. researchgate.net These approaches not only minimize the environmental impact but also can lead to unique reactivity and selectivity. researchgate.net

Synthetic MethodStarting MaterialsConditionsKey AdvantagesReference
Microwave-assistedSchiff bases, NaCN600 W, 50°C, 3 hSignificant reduction in reaction time mdpi.com
Ultrasound-assistedSchiff bases, NaCN50°C, 2 hReduced reaction time mdpi.com
MechanochemicalSchiff bases, NaCN14 Hz, 2 hSolvent-free, reduced reaction time mdpi.com
Solvent-free Catalysis2-aminophenol, aromatic aldehydesFe₃O₄@SiO₂-SO₃H catalyst, 50°CNo solvent, reusable catalyst, high yield ajchem-a.comajchem-a.com
Photochemical (Aqueous)3-phenyl-4-(2-heteroaryl)pyrazolesUV light, EtOH/H₂OCatalyst-free, environmentally friendly researchgate.net
Aqueous Multicomponent1,3-indandione, 2-aminopyrimidine, etc.Water, room temperatureCatalyst-free, benign solvent researchgate.net

Spectroscopic and Structural Characterization of Furo 2,3 E Benzoxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the detailed molecular structure of furo[2,3-e]benzoxazole compounds in solution. Analysis of ¹H, ¹³C, and other nuclei like ¹⁵N, along with two-dimensional (2D) experiments, provides unambiguous evidence of the fused ring system and the position of substituents.

The ¹H NMR spectrum of this compound derivatives provides crucial information about the electronic environment of the protons attached to the carbon framework. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the aromatic ring currents.

Protons on the benzene (B151609) portion of the molecule typically resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. Their specific shifts and coupling patterns (doublets, triplets, etc.) depend on the substitution pattern. Protons on the furan (B31954) ring have distinct chemical shifts. For instance, in the related naphthofuro[1′,2′:4,5]furo[3,2-e] ipb.ptnih.govresearchgate.nettriazine system, the protons of the naphthyl part appear at δ 7.5-8.9 ppm. nih.gov In N-(2-(pyridin-2-yl)benzo[d]oxazol-5-yl) derivatives, the benzoxazole (B165842) protons appear as multiplets in the δ 7.6-8.4 ppm range. scispace.com For a 4-(benzo[d]oxazol-2-yl)-1-methylpyrrolidin-2-one derivative, the protons on the benzoxazole ring were observed between δ 7.55 and 8.13 ppm. distantreader.org The coupling constants (J), typically in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling, are instrumental in assigning the positions of protons on the benzene ring.

Interactive Table: Representative ¹H NMR Data for this compound Analogs

Note: The data below is compiled from various substituted benzoxazole and furo-fused heterocyclic systems to illustrate typical chemical shift ranges. The exact values for this compound may vary.

Compound/FragmentProton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Naphthofuro-triazine analogH-18.81-8.76m- nih.gov
Naphthofuro-triazine analogH-47.98-7.93m- nih.gov
Naphthofuro-triazine analogH-58.17d9.0 nih.gov
Naphthofuro-triazine analogH-67.70d9.0 nih.gov
N-(2-(pyridin-2-yl)benzoxazol)Benzoxazole H7.77-7.89m- scispace.com
4-(Benzoxazol-2-yl)pyrrolidinoneH-4 & H-77.55-7.58d- distantreader.org
4-(Benzoxazol-2-yl)pyrrolidinoneH-5 & H-68.10-8.13t7.2 distantreader.org

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms in this compound are spread over a wide range (typically δ 100-170 ppm), making it possible to resolve a distinct signal for each carbon atom. researchgate.net

Carbons in the aromatic benzene ring typically appear between δ 110 and 152 ppm. mdpi.comvjol.info.vn The carbons bonded directly to the heteroatoms (C-O and C=N) are significantly deshielded and appear further downfield. For example, the C2 carbon of the oxazole (B20620) ring in benzoxazole derivatives is often found in the δ 160-170 ppm region. nih.govdistantreader.org In the parent benzoxazole, the carbon atoms of the benzene ring appear at δ 110.8, 120.5, 123.6, and 124.3 ppm, while the carbons of the heterocyclic part are at δ 141.9, 151.1, and the C=N carbon is at δ 153.1 ppm. scribd.com The chemical shifts are sensitive to substituent effects, with electron-withdrawing groups causing downfield shifts and electron-donating groups causing upfield shifts. distantreader.org

Interactive Table: Representative ¹³C NMR Chemical Shifts for this compound and Related Structures

Note: Data is illustrative, compiled from various benzoxazole and furo-fused derivatives.

Compound/FragmentCarbon PositionChemical Shift (δ, ppm)Reference
Naphthofuro-triazine analogC=N (triazine)169.6 nih.gov
Naphthofuro-triazine analogFuran C-O160.1 nih.gov
Naphthofuro-triazine analogBenzene C112.7-137.0 nih.gov
4-(Benzoxazol-2-yl)pyrrolidinoneC=N (oxazole)168.12 distantreader.org
4-(Benzoxazol-2-yl)pyrrolidinoneBenzene C-O151.21 distantreader.org
4-(Benzoxazol-2-yl)pyrrolidinoneBenzene C111.36-142.52 distantreader.org
5-Chlorobenzoxazole derivativeC=N (oxazole)166.42 mdpi.com
5-Chlorobenzoxazole derivativeBenzene C112.04-150.63 mdpi.com

For unambiguous assignment of all proton and carbon signals, especially in complex or highly substituted derivatives, advanced NMR techniques are employed. ipb.pt

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish the complete molecular structure. beilstein-journals.orgcolumbia.edu

COSY spectra reveal ¹H-¹H coupling networks, allowing for the identification of adjacent protons within the same spin system, which is crucial for tracing the connectivity of protons on the benzene and furan rings. semanticscholar.orgresearchgate.net

HSQC spectra correlate directly bonded ¹H and ¹³C nuclei, providing a straightforward method to assign the carbon signal for each protonated carbon. semanticscholar.org

HMBC spectra show correlations between protons and carbons over two or three bonds (²J_CH_ and ³J_CH_). This is particularly vital for identifying quaternary (non-protonated) carbons and for establishing the connectivity between the furan and benzoxazole ring systems, confirming the fusion pattern.

¹⁵N NMR Spectroscopy : While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the oxazole ring. The chemical shift of the nitrogen atom is sensitive to protonation, substitution, and hybridization. ipb.pt In related heterocyclic systems like benzoxazoles and pyridines, the nitrogen chemical shift can help distinguish between different tautomeric forms or identify sites of interaction. mdpi.com For example, the ¹⁵N resonance in an unsubstituted aziridine (B145994) is found at δ –8.5 ppm, which shifts upon substitution. ipb.pt

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. For this compound derivatives, the IR spectrum provides characteristic signals that confirm the presence of the fused heterocyclic core and any substituents.

Key vibrational bands include:

Aromatic C-H Stretching : Typically observed in the region of 3000–3100 cm⁻¹. mdpi.com

C=N Stretching : The carbon-nitrogen double bond of the oxazole ring gives a characteristic absorption band, usually found around 1620–1670 cm⁻¹. nih.govdistantreader.org

C=C Stretching : Aromatic carbon-carbon stretching vibrations appear in the 1450–1600 cm⁻¹ range. nih.govdistantreader.org

C-O-C Stretching : The asymmetric and symmetric stretching vibrations of the ether linkage in the furan ring and the oxazole ring are key identifiers. These typically appear as strong bands in the fingerprint region, between 1050 and 1250 cm⁻¹. For example, in a benzoxazole derivative, the C-O-C stretching is reported at 1250 and 1073 cm⁻¹. ipb.pt

Interactive Table: Characteristic IR Absorption Frequencies for this compound Derivatives

Vibrational ModeFrequency Range (cm⁻¹)IntensityReference
Aromatic C-H Stretch3020 - 3100Medium-Weak mdpi.com
C=N Stretch (Oxazole)1622 - 1669Medium-Strong nih.govdistantreader.org
C=C Stretch (Aromatic)1490 - 1558Medium-Strong nih.govdistantreader.org
Asymmetric C-O-C Stretch~1245Strong ipb.ptnih.gov
Symmetric C-O-C Stretch~1060Strong ipb.pt

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within conjugated systems. The this compound scaffold is a conjugated aromatic system, and its UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions.

Typically, furo-fused benzoxazole derivatives exhibit multiple absorption maxima (λ_max_) in the ultraviolet region, often between 250 and 400 nm. The exact positions and intensities of these bands are sensitive to the nature and position of substituents on the heterocyclic framework. Electron-donating groups tend to cause a red-shift (bathochromic shift) of the absorption maxima to longer wavelengths, while electron-withdrawing groups can have a variable effect. Some hydroxyphenyl-substituted benzoxazoles are known to exhibit large Stokes shifts, a significant separation between the absorption and emission maxima, which is a characteristic of Excited State Intramolecular Proton Transfer (ESIPT). Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic transitions and often show good agreement with experimental UV-Vis data. ipb.pt

Interactive Table: Example UV-Vis Absorption Maxima for Related Heterocyclic Systems

Compound Classλ_max (nm)Electronic TransitionReference
5-Nitro-2-(4-nitrobenzyl) benzoxazole~300-350π → π ipb.pt
Furo[2,3-d]pyrimidines271, 325, 375π → π
4-Aryl-1H-benzo[f]isoindole-diones259-274, 359-379π → π*

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. HRMS provides mass measurements with high accuracy (typically to four or five decimal places).

For a newly synthesized this compound derivative, HRMS is used to confirm that the molecular formula of the product matches the expected structure. The data is typically reported as the calculated mass for a specific ion (e.g., [M+H]⁺, the protonated molecule) and the experimentally found mass. The close agreement between these two values provides strong evidence for the compound's identity. researchgate.net This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars).

Interactive Table: Example HRMS Data Reporting for Furo-Fused Heterocycles

CompoundIon FormulaCalculated Mass (m/z)Found Mass (m/z)Reference
C₂₂H₁₈O₆[C₂₂H₁₉O₆]⁺ ([M+H]⁺)379.1176379.1177 researchgate.net
C₉H₄F₃N₅O₂[C₉H₄F₃N₅NaO₂]⁺ ([M+Na]⁺)294.0221294.0209 semanticscholar.org
C₁₄H₉N₃OSC₁₄H₉N₃OS267.0466267.0466 (via Anal. Calcd.) nih.gov
C₂₀H₁₃N₃OSC₂₀H₁₃N₃OS343.0779343.0779 (via Anal. Calcd.) nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Despite a comprehensive search of scientific literature, no specific single-crystal X-ray diffraction data for the parent compound this compound or its simple derivatives could be located in publicly accessible databases and research articles. This suggests that the definitive solid-state structure of this particular heterocyclic system has not yet been determined and reported.

While crystallographic studies have been conducted on related benzoxazole derivatives and other fused furo-heterocyclic systems, the precise atomic arrangement, bond lengths, bond angles, and crystal packing of the this compound core remain unelucidated by this definitive technique.

For progress in the field, future research involving the successful synthesis of a stable, crystalline form of a this compound compound would be necessary. Subsequent analysis by single-crystal X-ray diffraction would be invaluable to the scientific community, providing fundamental data on its molecular geometry and intermolecular interactions. Such a study would yield a data table similar to the hypothetical example below, which would typically include:

Hypothetical Crystallographic Data Table for a this compound Derivative

Parameter Value
Empirical Formula C₉H₅NO₂
Formula Weight 159.14
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value
Absorption Coefficient (mm⁻¹) Value
F(000) Value
Theta range for data collection (°) Value
Reflections collected Value
Independent reflections Value
R-int Value
Final R indices [I>2sigma(I)] Value

This table is for illustrative purposes only, as no experimental data for this compound has been found.

The determination of the crystal structure would confirm the planarity of the fused ring system and provide insight into how these molecules arrange themselves in the solid state, including potential π-π stacking or other non-covalent interactions that are crucial for the design of novel materials and pharmaceuticals.

Computational and Theoretical Studies on Furo 2,3 E Benzoxazole

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone for investigating the properties of Furo[2,3-e]benzoxazole derivatives. These calculations provide a fundamental understanding of the molecule's geometry, stability, and reactivity.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For benzoxazole (B165842) derivatives, DFT methods, particularly using the B3LYP functional with various basis sets like 6-311++G** and cc-pVDZ, are commonly employed to predict geometric parameters. researchgate.netesisresearch.org These calculations yield the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles. rjptonline.org The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true energy minimum on the potential energy surface. esisresearch.org For instance, studies on sulfonamido-benzoxazole derivatives have successfully used B3LYP/cc-pVDZ to find their energetically stable conformations. esisresearch.org The theoretical geometric parameters calculated through these methods generally show good agreement with experimental data obtained from X-ray crystallography for similar compounds. researchgate.net

Table 1: Representative Calculated Geometric Parameters for a Benzoxazole Derivative Note: This data is representative of a substituted benzoxazole derivative and not the parent this compound, as specific data for the parent compound is not readily available.

ParameterBondCalculated Value (Å)
Bond LengthC=N1.38
C-O (oxazole)1.37
C-C (bridge)1.45
Parameter Angle Calculated Value (°)
Bond AngleC-O-C105.2
O-C=N115.5

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of this compound derivatives are critical for understanding their reactivity and potential applications. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to this analysis. malayajournal.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between HOMO and LUMO, known as the energy gap (Egap), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmalayajournal.org A smaller energy gap suggests higher reactivity, as it facilitates charge transfer within the molecule, which is often linked to its bioactivity. researchgate.net For many benzoxazole derivatives, this gap is found to be less than 5 eV, indicating high chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another vital tool, illustrating the charge distribution across the molecule. esisresearch.orgmdpi.com These maps use a color scale to identify electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) regions, which are the likely sites for molecular interactions. mdpi.com

Global reactivity descriptors, such as ionization potential, electron affinity, global hardness, and electrophilicity, are calculated from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net This information helps in elucidating structure-activity relationships. researchgate.net

Table 2: Electronic Properties of a Representative Benzoxazole Derivative from DFT Calculations

ParameterValue (eV)
HOMO Energy-6.15
LUMO Energy-1.55
HOMO-LUMO Energy Gap (Egap)4.60

Source: Data derived from studies on substituted benzoxazole derivatives. researchgate.net

Theoretical vibrational spectra (FT-IR and Raman) for this compound derivatives are calculated using DFT, often at the B3LYP/6-311++G(d,p) level. rsc.org The calculated frequencies are typically scaled by a factor to correct for anharmonicity and computational approximations, leading to better agreement with experimental spectra. rsc.org Potential Energy Distribution (PED) analysis is performed to provide a detailed assignment of the vibrational modes, clarifying the contribution of different bonds and angles to each spectral peak. rsc.orgepstem.net The strong correlation between the scaled theoretical wavenumbers and experimental IR spectra validates both the computational method and the optimized molecular structure. dntb.gov.ua

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for predicting NMR chemical shifts (¹H and ¹³C). rsc.org Theoretical chemical shifts for this compound derivatives are calculated and then compared to experimental data. rsc.orgresearchgate.net This comparison serves as a stringent test of the accuracy of the computed molecular structure. A good linear correlation between the experimental and theoretical shifts confirms the reliability of the computational model. For example, in studies of related furo-thiazolo-pyridine compounds, the GIAO method provided values consistent with experimental findings. rsc.org

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling techniques are used to simulate the dynamic behavior of this compound derivatives and their interactions with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is crucial for rational drug design and has been applied to benzoxazole and furo-pyrimidine derivatives to explore their potential as inhibitors of various enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govresearchgate.netrsc.org

The process involves placing the optimized ligand structure into the binding site of a receptor, whose 3D structure is typically obtained from the Protein Data Bank (PDB). researchgate.net The docking algorithm then calculates the binding affinity (docking score) and identifies the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.gov For example, docking studies on benzoxazole derivatives targeting VEGFR-2 have identified crucial interactions with residues like Leu35, Val43, and Asp191, which stabilize the ligand in the binding pocket. nih.govrsc.org These theoretical predictions provide valuable directions for designing new candidates with improved potency. nih.gov

Table 3: Representative Molecular Docking Results for Benzoxazole Derivatives with VEGFR-2

Compound DerivativeBinding Affinity (kcal/mol)Key Interacting Residues
Benzoxazole Derivative A-8.5Cys919, Glu885, Asp1046
Benzoxazole Derivative B-9.2Leu840, Val848, Lys868
Furo[2,3-d]pyrimidine (B11772683) C-7.9Glu917, Lys920, Asp1046

Source: Data synthesized from docking studies on benzoxazole and furo[2,3-d]pyrimidine derivatives. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability and Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations provide deep insights into the stability of a ligand-receptor complex, revealing how the ligand's conformation and interactions within the binding pocket evolve.

For benzoxazole derivatives, MD simulations have been instrumental in validating docking poses and assessing the stability of the compounds within the active sites of their targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govrsc.org Studies have shown that stable ligand-receptor complexes are characterized by minimal fluctuations in their Root Mean Square Deviation (RMSD) values over the simulation period. nih.gov For instance, simulations of benzoxazole derivatives complexed with VEGFR-2 have been run for up to 100 nanoseconds to confirm that the ligand remains securely bound and to observe the persistence of key interactions. nih.gov

The analysis of Root Mean Square Fluctuation (RMSF) for individual amino acid residues helps identify which parts of the protein are flexible and which are stabilized by the ligand's presence. Key amino acid residues, such as Leu35, Val43, Lys63, and Asp191 in the VEGFR-2 binding pocket, have been identified as crucial for stabilizing inhibitors through persistent hydrogen bonds and hydrophobic interactions throughout the simulation. rsc.org These simulations confirm that the initial binding modes predicted by molecular docking are maintained, lending confidence to the proposed mechanism of action. rsc.orgeco-vector.com

Binding Free Energy Calculations (e.g., MM/PBSA)

To quantify the binding affinity between a ligand and its receptor, binding free energy calculations are often performed on the snapshots extracted from MD simulation trajectories. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, MM/GBSA, are popular end-point methods that offer a balance between computational accuracy and speed. nih.gov These methods calculate the free energy of binding by combining the molecular mechanics energy of the components with continuum solvation models. nih.gov

The binding free energy (ΔG_bind) is typically decomposed into several components:

Van der Waals energy (ΔE_vdW)

Electrostatic energy (ΔE_elec)

Polar solvation energy (ΔG_pol)

Nonpolar solvation energy (ΔG_nopol)

In studies of benzoxazole derivatives targeting VEGFR-2, MM/PBSA calculations have shown a strong correlation between the calculated binding free energies and the experimentally observed inhibitory activities (IC50 values). nih.govrsc.org This agreement indicates that the computational models are accurately capturing the key drivers of binding. Analysis of the energy components has revealed that van der Waals forces, electrostatic interactions, and hydrogen bonds are the primary forces driving the binding of these inhibitors to their receptor. rsc.orgresearchgate.net

Table 1: Representative Binding Free Energy Data for Benzoxazole Derivatives

Compound Target Receptor Calculated Binding Free Energy (kcal/mol) Primary Driving Forces Reference
Benzoxazole Derivative 11 VEGFR-2 -7.87 (MM/PBSA) Electrostatic, Van der Waals researchgate.net
Benzoxazole Derivative 15 VEGFR-2 +14.08 (MM/PBSA) Unfavorable binding predicted researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at creating mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel, unsynthesized molecules.

2D-QSAR Approaches

Two-dimensional QSAR (2D-QSAR) models are the simplest form, using descriptors that are calculated from the 2D representation of a molecule (e.g., molecular weight, logP, topological indices). Multiple Linear Regression (MLR) is a common technique used to build the QSAR equation.

For benzoxazole derivatives, 2D-QSAR studies have been successfully applied to model their antimicrobial activity. nih.gov In one such study, a series of benzoxazoles was analyzed for their growth inhibitory activity against Bacillus subtilis. The resulting QSAR model was able to determine the contributions of various substituents, providing a correlation equation that could be used to predict the activity of new analogs and guide lead optimization. nih.gov Another study on benzoxazole derivatives as anticancer agents against the HCT 116 cell line also developed statistically significant 2D-QSAR models using the MLR methodology. ijpsdronline.com

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D properties of molecules. basicmedicalkey.com These methods require the alignment of the entire set of molecules, and they calculate steric and electrostatic interaction fields around them. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. nih.gov

CoMFA calculates steric and electrostatic fields, while CoMSIA additionally calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govmdpi.com The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity.

Several 3D-QSAR studies have been performed on benzoxazole derivatives, particularly as anticancer agents targeting VEGFR-2. nih.govrsc.org These studies have yielded models with good predictive power, as indicated by their statistical parameters. The contour maps generated from these models provide clear, visual guidance for drug design. For example, they might indicate that a bulky, electron-withdrawing group is favored at one position, while a hydrogen bond donor is preferred at another to enhance inhibitory activity. rsc.org

Table 2: Statistical Results of 3D-QSAR Studies on Benzoxazole Derivatives

Study/Cell Line Method q² (Cross-validated r²) r² (Non-cross-validated) r²_pred (External validation) Reference
Anticancer (HepG2) CoMFA 0.509 Not Reported 0.5128 nih.gov
CoMSIA 0.711 Not Reported 0.6198 nih.gov
Anticancer (HCT-116) CoMFA 0.574 Not Reported 0.5597 nih.gov
CoMSIA 0.531 Not Reported 0.5804 nih.gov
Anticancer (MCF-7) CoMFA 0.568 Not Reported 0.5057 nih.gov
CoMSIA 0.669 Not Reported 0.6577 nih.gov
Antifungal CoMFA 0.835 0.976 0.773 researchgate.net

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. preprints.org Pharmacophore models can be generated based on the structure of a known ligand-receptor complex or from a set of active ligands. These models serve as 3D queries for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov

For benzoxazole derivatives, pharmacophore modeling has been used to identify new potential anticancer agents. nih.gov In one study, distinct pharmacophore models were generated for compounds showing cytotoxic activity against cancerous (HeLa) and non-cancerous (L929) cell lines. The models for active compounds typically included features like hydrogen bond acceptors, hydrophobic groups, and aromatic rings. nih.gov These models were able to distinguish between compounds that were broadly active and those that were selective for cancer cells. Such validated pharmacophores can then be used to screen databases for new scaffolds, leading to the discovery of novel and potent inhibitors. researchgate.net

Biological Activity Research of Furo 2,3 E Benzoxazole and Its Analogues in Vitro and Pre Clinical

Antimicrobial Activities

Derivatives of furo[2,3-e]benzoxazole and related benzoxazole (B165842) analogues have been extensively studied for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Spectrum and Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Analogues of this compound have demonstrated notable efficacy against Gram-positive bacteria. In studies involving a series of dihydrofurobenzoxazolin-2(3H)-ones, which are structurally related to the core compound, significant activity was observed. researchgate.net For instance, 7,7-Dimethyl-7,8-dihydro-furo[2,3-g]benzoxazolin-2(3H)-one showed potent activity against all tested microbes. researchgate.net

Further research on other benzoxazole derivatives has identified compounds with potent and specific anti-Gram-positive activity. One study found that a derivative bearing a phenylacetamido moiety at position 5 and a 4-fluorophenyl group at position 2 was the most active against S. aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. researchgate.net Another compound in the same series showed higher potency against B. subtilis with an identical MIC value of 12.5 µg/mL. researchgate.net Some synthesized benzoxazole derivatives have shown selective action, primarily targeting Gram-positive bacteria like B. subtilis. In one study, a furo-pyrazol-benzimidazol-amine derivative demonstrated activity equivalent to the antibiotic chloramphenicol (B1208) against B. subtilis, with a MIC of 3.125 μg/mL. nih.gov

Compound/Analogue ClassBacterial StrainActivity (MIC)Source
2-(p-substituted-phenyl)-5-substituted-carbonylamino benzoxazole derivative (Compound 9)Staphylococcus aureus12.5 µg/mL researchgate.net
2-(p-substituted-phenyl)-5-substituted-carbonylamino benzoxazole derivative (Compound 11)Bacillus subtilis12.5 µg/mL researchgate.net
N-(3-methyl-1-phenyl-1H-furo [2,3-c]pyrazol-4(5H)-ylidene)-1H-benzimidazol-2-amine (Compound 10)Bacillus subtilis3.125 µg/mL nih.gov
Acetamide (B32628) derivative of 2-Mercaptobenzothiazole (Compound 2b)Bacillus subtilisLower than Levofloxacin acs.org

Antibacterial Spectrum and Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

The activity of this compound analogues against Gram-negative bacteria is more varied. While some derivatives show limited efficacy, others have demonstrated significant potential. For example, certain dihydrofurobenzoxazolin-2(3H)-ones were found to be more effective against Gram-positive than Gram-negative bacteria. researchgate.net However, specific benzoxazole derivatives have shown broad-spectrum activity. A compound with a phenylacetamido group at position 5 and a 4-fluorophenyl group at position 2 was notably active against P. aeruginosa, with a MIC of 12.5 µg/mL. researchgate.net

Studies on benzimidazole–pyrazole (B372694) hybrids, which can be considered structural analogues, found that some compounds exhibited good antibacterial activity against E. coli and P. aeruginosa. nih.gov In one series, compounds were identified with MIC values of 25 µg/mL against P. aeruginosa. nih.gov Another study on acetamide derivatives of mercaptobenzothiazole found compounds with MIC values against E. coli that were lower than the standard drug, levofloxacin. acs.org

Compound/Analogue ClassBacterial StrainActivity (MIC)Source
2-(p-substituted-phenyl)-5-substituted-carbonylamino benzoxazole derivative (Compound 9)Pseudomonas aeruginosa12.5 µg/mL researchgate.net
Benzimidazole-pyrazole derivative (Compound 3d)Pseudomonas aeruginosa25 µg/mL nih.gov
N-(3-methyl-1-phenyl-1H-furo [2,3-c]pyrazol-4(5H)-ylidene)-1H-benzimidazol-2-amine (Compound 10)Escherichia coli50 µg/mL nih.gov
N-(3-methyl-1-phenyl-1H-furo [2,3-c]pyrazol-4(5H)-ylidene)-1H-benzimidazol-2-amine (Compound 10)Pseudomonas aeruginosa50 µg/mL nih.gov

Antifungal Efficacy Against Fungal Species (e.g., Candida albicans, Fusarium oxysporum)

Several this compound analogues and related compounds have been evaluated for their antifungal properties. A series of 2-(p-substituted-phenyl)-5-substituted-carbonylamino benzoxazole derivatives showed activity against the yeast Candida albicans, with MIC values ranging from 12.5 to 50 µg/mL. researchgate.net In contrast, some dihydrofurobenzoxazolin-2(3H)-one derivatives were found to be inactive against C. albicans. researchgate.net

Research into related heterocyclic systems has shown potent activity against Fusarium species. A furo-pyrazol derivative exhibited antifungal activity against F. oxysporum with a MIC of 6.25 µg/mL, which was comparable to the standard cycloheximide. nih.gov Other pyrazole derivatives have also shown potent in-vitro activity against F. oxysporum with the same MIC value of 6.25 µg/mL. allresearchjournal.com Additionally, some six-membered heterocycles synthesized via microwave assistance were screened for antifungal activity against Fusarium oxysporum, though their potency was generally lower than their antibacterial effects. semanticscholar.org

Compound/Analogue ClassFungal StrainActivity (MIC)Source
2-(p-substituted-phenyl)-5-substituted-carbonylamino benzoxazole derivativesCandida albicans12.5 - 50 µg/mL researchgate.net
N-(3-methyl-1-phenyl-1H-furo [2,3-c]pyrazol-4(5H)-ylidene)-1H-benzimidazol-2-amine (Compound 10)Fusarium oxysporum6.25 µg/mL nih.gov
Substituted Pyrazole DerivativeFusarium oxysporum6.25 µg/mL allresearchjournal.com
Benzimidazole-pyrazole derivative (Compound 28f, 28h)Candida albicans62.5 µg/mL nih.gov

Antineoplastic and Antiproliferative Activities in Cellular Models

The potential of this compound analogues as anticancer agents has been a significant area of investigation, with many studies focusing on their cytotoxic effects on various cancer cell lines and their mechanisms of action.

Inhibition of Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7)

Benzoxazole derivatives have demonstrated considerable antiproliferative activity against a panel of human cancer cell lines, including liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cells. researchgate.netresearchgate.net In one study, a novel series of benzoxazoles was evaluated, and the HCT-116 cell line was found to be particularly sensitive. researchgate.net Compound 5e from this series was identified as the most potent, with half-maximal inhibitory concentration (IC50) values of 4.13 µM against HepG2, 6.93 µM against HCT-116, and 8.67 µM against MCF-7. researchgate.net Other compounds in the same study, such as 5c , also showed strong activity against these cell lines. researchgate.net Another study highlighted a compound that was approximately 5.73-fold more active against HCT-116, 4.39-fold against HepG2, and 1.96-fold against MCF-7 cells when compared to the standard drug sorafenib (B1663141). rsc.org

CompoundHepG2 (IC50)HCT-116 (IC50)MCF-7 (IC50)Source
Compound 5e4.13 ± 0.2 µM6.93 ± 0.3 µM8.67 ± 0.5 µM researchgate.net
Compound 5c5.93 ± 0.2 µM7.14 ± 0.4 µM8.93 ± 0.6 µM researchgate.net
Compound 5f6.58 ± 0.4 µM9.10 ± 0.8 µM10.11 ± 0.9 µM researchgate.net
Compound 6b8.10 ± 0.7 µM7.91 ± 0.6 µM12.31 ± 1.0 µM researchgate.net

Modulatory Effects on Key Oncogenic Pathways (e.g., VEGFR-2, PARP-1, FAK inhibition)

A primary mechanism for the anticancer activity of these benzoxazole analogues is the inhibition of key oncogenic signaling pathways. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis, is a prominent target. rsc.orgnih.gov Blocking VEGFR-2 signaling is a key strategy for inhibiting tumor growth. nih.gov Research has shown a direct correlation between the antiproliferative effects of benzoxazole derivatives and their ability to inhibit VEGFR-2. researchgate.netresearchgate.net The most active compounds from antiproliferation assays were further tested for VEGFR-2 inhibition, with compounds 5e and 5c demonstrating potent inhibition with IC50 values of 0.07 µM and 0.08 µM, respectively, which were more potent than the reference drug sorafenib (IC50 = 0.1 µM). researchgate.net

Analogues have also been investigated as inhibitors of other crucial enzymes. Furo[2,3-d]pyrimidine-based derivatives have been identified as highly potent inhibitors of VEGFR-2 kinase. science.gov Furthermore, related heterocyclic structures have been shown to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair that is a target in cancer therapy. science.govscience.gov While extensive data exists for VEGFR-2 and PARP-1, specific studies on the inhibition of Focal Adhesion Kinase (FAK) by this compound are less common, though potent FAK inhibitors have been developed from other heterocyclic scaffolds like thieno[3,2-d]pyrimidine. bindingdb.org

Investigation of Apoptotic and Cell Cycle Arrest Mechanisms

The this compound core and its analogues have been the subject of research for their potential as anticancer agents, with studies focusing on their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells.

One notable benzoxazole derivative, K313, has been shown to reduce the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells in a dose-dependent manner. mdpi.comnih.gov This compound induces moderate cell cycle arrest at the G0/G1 phase. mdpi.comnih.gov The mechanism of action involves the induction of apoptosis, which is marked by the activation of caspase-9, caspase-3, and poly ADP-ribose polymerase (PARP). mdpi.comnih.gov Furthermore, K313 treatment leads to a significant decrease in the mitochondrial membrane potential, which may be triggered by the cleavage of Bid mediated by caspase-8. mdpi.comnih.gov

Analogues such as anilino-furo[2,3-d]pyrimidine hybrids have also demonstrated potent anticancer activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. rsc.org Certain derivatives in this class were found to cause cell cycle arrest in the G2/M phase, leading to an antiproliferative response. rsc.org Similarly, studies on 5H-furo[3,2-g]chromone derivatives, which share a furan (B31954) ring fused to a benzopyran system, have shown that specific compounds can induce G2/M phase arrest and apoptosis in MCF-7 cells, activating caspase-9 and caspase-3. researchgate.net

Table 1: Activity of this compound Analogues in Cancer Cell Lines

Compound Class Cell Line Activity Mechanism Reference
Benzoxazole derivative (K313) Nalm-6, Daudi Reduced viability G0/G1 cell cycle arrest, Apoptosis (caspase-9, -3, PARP activation) mdpi.comnih.gov
Anilino-furo[2,3-d]pyrimidine A549, MCF-7 Antiproliferative G2/M cell cycle arrest rsc.org
5H-furo[3,2-g]chromone derivative MCF-7 Antiproliferative G2/M cell cycle arrest, Apoptosis (caspase-9, -3 activation) researchgate.net

Anti-inflammatory Properties

Derivatives of the benzoxazole scaffold, a key component of the this compound structure, are recognized for their significant anti-inflammatory properties. researchgate.netjocpr.com In fact, some benzoxazole derivatives have been successfully developed into clinically used anti-inflammatory drugs. mdpi.com

The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of the COX-2 enzyme, while the inhibition of COX-1 is often associated with undesirable side effects. nih.gov Research into 2-substituted benzoxazole derivatives has identified compounds with potent anti-inflammatory activity and significant binding potential in the active site of the COX-2 enzyme. nih.gov

Another investigated mechanism is the inhibition of myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) which plays a crucial role in the inflammatory process. nih.gov A series of benzoxazolone derivatives were synthesized and tested for their ability to inhibit the production of the pro-inflammatory cytokine IL-6. nih.gov The most active compounds demonstrated potent inhibition and were found to competitively bind to the MD2 protein. nih.gov

Furan-containing natural products, such as certain furocoumarins, have also been reported to possess anti-inflammatory activity. nih.govresearchgate.net Studies on newly synthesized angularly and linearly fused coumarins showed they could inhibit carrageenan-induced paw edema in vivo. researchgate.net

Antioxidant Properties

The antioxidant potential of this compound analogues has been explored, with studies indicating that both the benzoxazole and furan moieties can contribute to this activity.

A series of benzoxazolinone and benzothiazolinone (B8138533) compounds were evaluated for their antioxidant activity by measuring the inhibition of lipid peroxidation. nih.gov The oxidation of low-density lipoprotein (LDL) was induced, and the protective effects of the compounds were assessed. nih.gov Phenolic derivatives of benzoxazolinone were found to have the best antioxidant activities. nih.gov These compounds also significantly increased cell viability in bovine aortic endothelial cells, as measured by MTT and LDH release assays. nih.gov

Furan-containing compounds, particularly furanones, are known to be potent scavengers of superoxide (B77818) anions and inhibitors of lipid peroxidation. nih.gov Similarly, furocoumarins have been shown to possess a protective capacity against lipid peroxidation. nih.gov In vitro tests on synthesized fused coumarin (B35378) derivatives confirmed their significant scavenging activity against free radicals. researchgate.net

Enzyme and Receptor Modulatory Activities

Analogues of this compound have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters. A series of pyrazoline derivatives containing a benzoxazolinone core were synthesized and evaluated for their ability to selectively inhibit human MAO. nih.gov All the tested compounds were found to be selective, competitive, and reversible inhibitors of MAO-A. nih.gov

In contrast, a study of 2,1-benzisoxazole derivatives found that these compounds were, in most cases, specific and potent inhibitors of the MAO-B isoform. nih.gov This highlights how the isomeric form of the benzoxazole ring can drastically alter the biological activity and selectivity.

Table 2: MAO Inhibition by Benzoxazole Analogues

Compound Class Target Activity Key Findings Reference
Benzoxazolinone-pyrazoline derivatives MAO-A Selective, competitive, reversible inhibition Some compounds were more selective than the reference drug moclobemide. nih.gov
2,1-Benzisoxazole derivatives MAO-B Potent and specific inhibition The most potent compound (7a) had an IC50 of 0.017 µM. nih.gov

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, and its receptors are a key target for anti-inflammatory drug development. nih.gov Research into fused heterocyclic systems has identified potential LTB4 receptor antagonists. A series of tricyclic benzo[b]furans, specifically furo[2,3,4-jk] mdpi.combenzazepin-4(3H)-ones, were synthesized and evaluated for their LTB4 receptor inhibitory activity. rsc.org This demonstrates that fused furan ring systems are a promising scaffold for developing antagonists for this receptor.

The development of inhibitors for the human immunodeficiency virus (HIV) protease is a cornerstone of antiretroviral therapy. The furo-benzoxazole scaffold and its analogues have inspired the design of potent inhibitors.

The design of the highly successful HIV protease inhibitor Darunavir was influenced by the strategy of using a fused bicyclic hexahydrofuro[2,3-b]furan (B8680694) as a P2 ligand. nih.gov This ligand was designed to form strong hydrogen bonds with the backbone of the enzyme, a strategy intended to combat drug resistance. nih.gov

Furthermore, benzoxazole sulfonamides have been described as a class of HIV protease inhibitors with favorable pharmacological properties against both wild-type and mutant strains of the virus. acs.orggoogle.com Research has also been conducted on benzofuran (B130515) and pyrazole derivatives as potential HIV-1 protease inhibitors. nih.gov One pyrazole derivative, compound 5f, was identified as the most active protease inhibitor in its series with an IC50 value of 31.59 ± 3.83 μM. nih.gov

Other Investigated Biological Activities (e.g., Anthelmintic, Antinociceptive, Antidepressant, Antihyperglycemic)

Beyond the more extensively studied areas of anticancer and antimicrobial research, the versatile scaffold of this compound and its analogues has prompted investigations into a range of other potential therapeutic applications. Researchers have explored the anthelmintic, antinociceptive, antidepressant, and antihyperglycemic properties of various benzoxazole-containing compounds. While direct studies on this compound in these specific areas are not widely documented, the promising results from its analogues, particularly those based on the core benzoxazole and related heterocyclic systems, highlight the potential of this chemical class.

Anthelmintic Activity

Helminth infections remain a significant global health issue, and the rise of drug resistance necessitates the discovery of new anthelmintic agents. researchgate.net In this context, heterocyclic compounds, including derivatives of benzoxazole, have been a focus of research. Studies have shown that certain benzoxazole derivatives exhibit noteworthy anthelmintic properties. For instance, research into 5-nitro-1,3-benzoxazole derivatives has identified them as potential anthelmintic agents. researchgate.net Similarly, compounds incorporating a pyrazole ring, which can be considered a related nitrogen-containing heterocycle, have also demonstrated anthelmintic activity. allresearchjournal.comresearchgate.net

Table 1: Anthelmintic Activity of Selected Benzoxazole and Related Heterocyclic Analogues

Compound Class Key Findings Reference
5-Nitro-1,3-benzoxazole derivatives Identified as potential anthelmintic agents. researchgate.net
Pyrazole derivatives Have shown a broad spectrum of pharmacological activities, including anthelmintic properties. allresearchjournal.comresearchgate.net

Antinociceptive Activity

The search for novel pain management therapies has led to the exploration of various chemical scaffolds, including benzoxazole derivatives. While the term "antinociceptive" is not always explicitly used in the literature, the closely related "analgesic" activity has been reported for this class of compounds. Research has indicated that 3-substituted-2-oxo-3H-benzoxazoles, in particular, are known to exhibit analgesic properties. wjpsonline.com Further modifications, such as the introduction of N-alkyl, N-acyl, and N-diaminoalkyl substituents on the 2-oxo-3H-benzoxazole nucleus, have been reported to enhance analgesic activity. wjpsonline.com

Table 2: Antinociceptive (Analgesic) Activity of Selected Benzoxazole Analogues

Compound Class Key Findings Reference
3-Substituted-2-oxo-3H-benzoxazoles Known to exhibit analgesic and anti-inflammatory properties. wjpsonline.com
2-Oxo-3H-benzoxazoles with N-alkyl, N-acyl, or N-diaminoalkyl substituents Reported to have higher analgesic and anti-inflammatory activity. wjpsonline.com

Antidepressant Activity

The neuroactive potential of benzoxazole derivatives has been explored, leading to promising findings in the context of antidepressant research. A study focused on the design and synthesis of 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles revealed that these compounds possess not only anticonvulsant but also significant antidepressant activities. nih.gov The antidepressant effects of these compounds were evaluated using the forced swimming test (FST) in mice, a standard preclinical model for assessing antidepressant efficacy. nih.gov The study identified that the GABAergic system may be involved in the mechanism of action of the most potent compounds. nih.gov The benzoxazole nucleus is also mentioned as a scaffold with potential antidepressant properties in broader reviews of its pharmacological activities. wjpsonline.com

Table 3: Antidepressant Activity of Selected Benzoxazole Analogues

Compound Series Preclinical Model Key Findings Reference

Antihyperglycemic Activity

Diabetes mellitus is a chronic metabolic disorder, and the development of new antihyperglycemic agents is a critical area of pharmaceutical research. Benzoxazole derivatives have emerged as a class of compounds with the potential to address this condition. A study involving the design, synthesis, and in vivo testing of a new series of S-benzo[d]oxazol-2-yl-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylphenylsulfonamido)ethanethioate derivatives demonstrated their efficacy as antihyperglycemic agents in alloxan-induced diabetic rats. pharmacophorejournal.com Many of the synthesized compounds showed significant antihyperglycemic activity when compared to the standard drug, pioglitazone. pharmacophorejournal.com

Table 4: Antihyperglycemic Activity of Selected Benzoxazole Analogues

Compound Series Preclinical Model Key Findings Reference

Structure Activity Relationship Sar Studies of Furo 2,3 E Benzoxazole Derivatives

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the aromatic rings are fundamental determinants of a molecule's biological activity, influencing its electronic properties, lipophilicity, and steric interactions with biological targets.

Research on various benzoxazole (B165842) derivatives has consistently shown that both electron-withdrawing and electron-donating groups can significantly modulate antimicrobial and anticancer activities. For instance, studies on 2,5,6-trisubstituted benzoxazoles revealed that electron-withdrawing groups, such as chloro or nitro, at the 5-position of the benzazole ring tended to increase antifungal activity against Candida albicans. esisresearch.org Conversely, other studies on 3-(2-benzoxazol-5-yl)alanine derivatives showed that compounds with electron-donating substituents (e.g., methoxy, dimethylamino) on a phenyl ring at the 2-position of the benzoxazole were active against Pichia pastoris. researchgate.net This highlights that the optimal electronic nature of a substituent is often target-dependent.

Similarly, in the realm of benzofuran (B130515) derivatives, the introduction of halogen atoms has proven to be a successful strategy for enhancing anticancer activity. nih.gov The position of the halogen is critical to its effect on biological activity. nih.gov The positive impact of halogens is often attributed to their ability to increase lipophilicity and participate in halogen bonding, which can improve binding affinity at the target site. researchgate.net

The principles derived from these related scaffolds suggest that the strategic placement of substituents on the furo[2,3-e]benzoxazole core is crucial for tuning its biological activity. The electronic properties of these substituents can be quantified using parameters like the Hammett sigma constants (σ), which correlate with the electronic effects and can help in predicting activity trends. nih.gov

Table 1: Observed Substituent Effects in Related Heterocyclic Scaffolds

Scaffold Substituent Type Position Observed Effect on Biological Activity Reference
Benzoxazole Electron-withdrawing (e.g., -NO₂, -Cl) 5-position Increased antifungal activity esisresearch.org
Benzoxazole Electron-donating (e.g., -OCH₃) 2-phenyl Enhanced antibacterial activity researchgate.net
Benzoxazole Thiophene 2-position Increased antibacterial activity against E. coli researchgate.net
Benzofuran Halogens (e.g., -Br, -Cl) Various Significant increase in anticancer activities nih.gov

Role of Core Scaffold Modifications on Potency and Selectivity

Modifying the core heterocyclic scaffold is a key strategy in medicinal chemistry to enhance potency and achieve selectivity for a specific biological target. The fusion of a furan (B31954) ring to the benzoxazole moiety to form the this compound system is itself a significant scaffold modification that can impart unique biological properties compared to the parent benzoxazole.

Studies on different furo-fused heterocycles have demonstrated the importance of the core structure. For example, the furo[3,2-b]pyridine (B1253681) scaffold has been identified as a "privileged scaffold" capable of yielding potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.govmedchemexpress.com Similarly, the isomeric furo[2,3-b]pyridine (B1315467) core is a versatile pharmacophore found in inhibitors of EGFR and AKT kinases. nih.gov The specific arrangement of the furan and pyridine (B92270) rings in these scaffolds is critical for achieving the desired biological activity and selectivity.

Comparisons between different benz-fused azoles also underscore the role of the heterocyclic core. In a study comparing benzoxazole, benzimidazole, and benzothiazole (B30560) derivatives, the benzothiazole ring system was found to enhance antimicrobial activity specifically against Staphylococcus aureus. esisresearch.org Furthermore, the linkage between the core and peripheral substituents is crucial. Research has shown that benzoxazole derivatives lacking a methylene (B1212753) bridge between the oxazole (B20620) ring and a phenyl substituent were more active as antimicrobial agents than their bridged counterparts, a finding that was supported by molecular modeling. benthamdirect.com

These findings suggest that the this compound core can be considered a unique pharmacophore. Its value lies in the specific spatial arrangement of hydrogen bond donors and acceptors and its defined shape, which can be optimized for interaction with particular biological targets, potentially leading to improved potency and selectivity over simpler benzoxazole or benzofuran derivatives.

Conformational Restriction and its Influence on Biological Profiles

Conformational restriction is a powerful design strategy used to improve the biological activity and selectivity of a molecule by reducing its flexibility. By locking a molecule into a specific, biologically active conformation, binding affinity for the target can be enhanced, and off-target effects can be minimized.

This principle has been successfully applied to scaffolds related to this compound. For instance, a series of potent and selective inhibitors of Lysine-specific demethylase 1 (LSD1) were developed from a benzofuran scaffold using a conformational restriction strategy. nih.govresearchgate.net In another study, researchers synthesized tricyclic furo[2,3,4-jk] nih.govbenzazepin-4(3H)-ones, where a flexible side chain of a parent benzofuran was cyclized into a seven-membered lactam ring. rsc.orgnih.gov This conformational restriction had a significant impact on the inhibitory potency and selectivity for leukotriene B4 receptors. rsc.orgnih.gov The study revealed a clear relationship between the conformation of the side chain relative to the benzofuran ring and the resulting biological activity. rsc.org

Applying this concept to this compound derivatives, one could envision introducing substituents that are then cyclized back onto the core scaffold. This would create rigid, polycyclic structures with well-defined three-dimensional shapes. Such conformationally constrained analogues would be valuable tools for probing the required geometry for interaction with specific receptors or enzymes, potentially leading to derivatives with highly specific biological profiles. For example, linking a substituent from the furan ring to the benzene (B151609) portion could create a novel, rigid tricyclic system with a unique pharmacological profile.

Ligand-Receptor Interactions and Key Pharmacophoric Features Derived from Modeling

Computational methods such as pharmacophore modeling and molecular docking are indispensable tools for understanding how a ligand interacts with its biological target and for identifying the key chemical features responsible for its activity.

Pharmacophore models for various benzoxazole derivatives have been successfully generated to elucidate the essential features for their biological activities. nih.gov For anticancer activity, these models often include features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. benthamdirect.comnih.govukaazpublications.com For example, a pharmacophore analysis of antimicrobial benzoxazole derivatives suggested that hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and general hydrophobicity were key contributors to the inhibition of DNA gyrase. benthamdirect.com

Molecular docking studies have further refined this understanding by predicting the binding modes of these ligands within the active sites of their target proteins. Docking of benzoxazole-fused azetidinone derivatives into the peroxisome proliferator-activated receptor gamma (PPARG) identified specific amino acid interactions and rationalized the observed anticancer activity. ukaazpublications.com Similarly, docking studies of benzoxazole derivatives targeting VEGFR-2 have provided insights into the binding patterns within the enzyme's active site.

These computational studies on related scaffolds provide a roadmap for investigating this compound derivatives. The key pharmacophoric features identified for benzoxazoles serve as a strong starting point for designing new this compound analogues.

Table 2: Key Pharmacophoric Features and Interactions for Benzoxazole/Benzofuran Scaffolds from Modeling Studies

Scaffold/Derivative Target Key Pharmacophoric Features Key Interacting Residues (from Docking) Reference
Benzoxazole-fused Azetidinone PPARG (Anticancer) H-bond acceptors, hydrophobic features Not specified ukaazpublications.com
Benzoxazole Derivatives DNA Gyrase (Antimicrobial) H-bond acceptors, H-bond donors, hydrophobicity Not specified benthamdirect.com
Benzoxazole Derivatives HeLa Cells (Anticancer) Distinct models for cancerous vs. non-cancerous cells, indicating selectivity features Not specified nih.gov

By integrating these SAR principles—substituent effects, core scaffold modifications, conformational restriction, and computational modeling—medicinal chemists can rationally design and synthesize novel this compound derivatives with optimized potency, selectivity, and desired biological activities.

Advanced Research Applications of Furo 2,3 E Benzoxazole

Development as a Privileged Scaffold for Drug Discovery Leads

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity, serving as a versatile template for the design of new drugs. researchgate.net The benzoxazole (B165842) core, a key component of the furo[2,3-E]benzoxazole system, is widely recognized as such a scaffold. researchgate.netnih.gov Its derivatives have been investigated for a broad spectrum of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net

The this compound structure builds upon the foundation of the benzoxazole motif by fusing it with a furan (B31954) ring. This fusion creates a more complex and rigid three-dimensional shape, which can lead to enhanced binding selectivity and potency for specific biological targets. The added furan ring also provides new points for chemical modification, allowing chemists to systematically alter the molecule's properties to optimize it as a drug lead. rsc.org The development of multicomponent reactions (MCRs) has further streamlined the synthesis of complex heterocyclic scaffolds, enabling the rapid generation of diverse compound libraries for screening. rsc.org By varying the building blocks in these reactions, researchers can produce a wide array of this compound analogues, accelerating the discovery of new hit molecules for various diseases. rsc.org

The therapeutic potential of fused heterocyclic systems is well-documented. For instance, furopyrimidine derivatives, which also feature a fused furan ring, have been developed as potent dual inhibitors of PI3K/AKT, a key signaling pathway in cancer. rsc.org Similarly, novel benzoxazole hybrids have been designed as inhibitors of the DprE1 enzyme, a crucial target for developing new treatments for tuberculosis. nih.gov These examples underscore the strategy of using fused heterocyclic scaffolds like this compound to access novel chemical space and develop next-generation therapeutic agents.

Table 1: Therapeutic Areas Investigated for Benzoxazole-Based Scaffolds

Therapeutic Area Target Class/Mechanism Example Reference(s)
Oncology Tyrosine Kinase Inhibitors, DprE1 Enzyme Inhibitors, Antiproliferative Agents researchgate.netnih.govnih.gov
Infectious Diseases Anti-tuberculosis, Anti-fungal, Anti-bacterial researchgate.netnih.gov
Neurological Disorders Dopaminergic & Serotoninergic Receptor Ligands, Anticonvulsants researchgate.netnih.gov

| Inflammation | PPAR-gamma Antagonists, Anti-inflammatory Agents | nih.govresearchgate.net |

Applications as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein or biological pathway. They are indispensable tools in chemical biology for dissecting complex cellular processes and validating new drug targets. chemicalprobes.org The this compound scaffold is an attractive starting point for the design of such probes due to its defined structure and synthetic tractability.

By strategically adding different functional groups to the this compound core, researchers can create derivatives that bind with high specificity to a target of interest, such as an enzyme or a receptor. nih.gov These probes can be designed to act as inhibitors, activators, or modulators of the target's function. For example, a probe might be used to block the active site of an enzyme, allowing scientists to study the consequences of that enzyme's inhibition on cellular behavior. The development of 2(3H)-benzoxazolone-based molecules as high-affinity ligands for various receptors demonstrates the utility of the core scaffold in creating targeted pharmacological probes. researchgate.netnih.gov

Furthermore, the this compound scaffold can be appended with reporter tags, such as biotin (B1667282) for affinity purification or a photo-crosslinking group for covalently capturing binding partners. This enables "pull-down" experiments where the probe and its bound protein(s) can be isolated from a complex biological sample, helping to identify the specific targets of a compound and unravel its mechanism of action. The versatility of the scaffold allows for the creation of multifunctional probes to explore biological systems with high precision.

Potential in Fluorescent Labeling and Bioimaging Research

Fluorescent molecules are essential for modern biological imaging, allowing scientists to visualize cellular structures and processes in real-time. Fused heterocyclic systems containing furan and benzoxazole rings often exhibit intrinsic fluorescence due to their extended conjugated π-electron systems. nih.govperiodikos.com.br The this compound scaffold is therefore a promising candidate for the development of novel fluorescent dyes and labels.

Benzoxazole and its derivatives are known for their favorable photophysical properties, including strong absorption and emission of light, which can be enhanced upon binding to biological targets like DNA. periodikos.com.br Many furan-containing heterocycles also exhibit strong fluorescence. nih.gov The combination of these two moieties in the this compound structure is expected to yield compounds with useful fluorescent properties. Research into related V-shaped furo[2,3-b]furan scaffolds has led to the discovery of materials with dual-state emission (DSE), meaning they fluoresce brightly both in solution and in the solid state, a highly desirable property for certain applications. researchgate.net

A key advantage of the this compound system is the ability to tune its fluorescent properties through chemical synthesis. By adding electron-donating or electron-withdrawing groups at different positions on the ring system, researchers can systematically alter the molecule's absorption and emission wavelengths, quantum yield, and photostability. periodikos.com.br This allows for the creation of a palette of fluorescent probes with different colors, suitable for multicolor imaging experiments. These custom-designed probes could be used to label specific organelles, proteins, or nucleic acids within living cells, providing a powerful window into the dynamic world of cell biology.

Table 2: Photophysical Properties of Related Fluorescent Heterocycles

Compound Class Example Application Key Photophysical Characteristic Reference(s)
Benzoxazole Dyes DNA Probes Fluorescence enhancement upon binding to DNA periodikos.com.br
Furo[2,3-b]furans Dual-State Emitters Strong fluorescence in both solution and solid state researchgate.net
Furocoumarins White Light Emission Component Broadband emission in the visible spectrum researchgate.net

| Indoline Dyes | Solid-State Luminescence | Narrow absorption bands in the visible range | nih.gov |

Exploration as Nitric Oxide (NO) Donors

Nitric oxide (NO) is a critical signaling molecule in the body, involved in a wide range of physiological processes, including blood pressure regulation (vasodilation), neurotransmission, and the immune response. Molecules that can release NO in a controlled manner, known as NO donors, have significant therapeutic potential.

A well-established class of heterocyclic NO donors is the furoxans (1,2,5-oxadiazole 2-oxides). nih.govrsc.org Furoxan derivatives release NO, particularly upon reaction with endogenous thiols like cysteine or glutathione. nih.govrsc.org While the "furo" prefix in this compound refers to a furan ring, which does not intrinsically donate NO, the exploration of this scaffold as a platform for NO donation is a potential area of research.

This can be achieved by creating hybrid molecules that covalently link the this compound scaffold to a known NO-donating moiety. For example, a furoxan ring could be attached as a substituent to the this compound core. This approach would combine the desirable pharmacological properties of the this compound portion (e.g., targeting a specific receptor) with the NO-releasing capability of the furoxan. researchgate.net Such hybrid compounds could offer a dual mechanism of action, potentially leading to enhanced therapeutic effects or novel treatment strategies. The synthesis of (4-nitro-1,2,3-triazolyl)furoxans is a recent example of creating complex heterocyclic systems capable of NO release for future drug design. mdpi.comresearchgate.net This strategy of building modular NO-donating compounds could be applied to the this compound scaffold to investigate its potential in this area.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Furo[2,3-E]benzoxazole

The benzoxazole (B165842) core is a well-established "privileged scaffold" in drug discovery, known to be a structural isostere of natural nucleic bases, which allows it to readily interact with biological macromolecules. researchgate.netjocpr.com Benzoxazole alkaloids and their synthetic derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. jocpr.comnih.govigi-global.com The fusion of a furan (B31954) ring to this pharmacologically significant core, as seen in this compound, is anticipated to modulate its electronic properties and steric profile, potentially leading to novel biological activities and improved selectivity for various targets. evitachem.com

While direct research on the this compound isomer is limited, extensive studies on related fused heterocycles, such as furo[3,2-d]pyrimidines and furo[2,3-d]pyrimidines, have shown significant potential as antifungal, antiviral, and anticancer agents, including as inhibitors of key enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). tandfonline.comarkat-usa.org The current understanding, therefore, is largely based on extrapolation from its parent benzoxazole structure and isomeric furo-benzoxazole systems, positioning this compound as a high-potential candidate for systematic investigation.

Emerging Synthetic Methodologies and Their Potential

Traditional multi-step syntheses of heterocyclic compounds are often hampered by harsh reaction conditions and low yields. However, recent advancements in synthetic organic chemistry offer promising avenues for the efficient and sustainable production of this compound derivatives.

Modern synthetic strategies that could be adapted for this scaffold include:

Catalytic Systems: The use of nanocatalysts, metal catalysts, and ionic liquids has been shown to improve the efficiency of benzoxazole synthesis from precursors like 2-aminophenol (B121084). evitachem.com

Green Chemistry Approaches: Methods utilizing microwave irradiation, ultrasound assistance, and mechanochemistry are becoming increasingly prevalent for the synthesis of benzoxazole derivatives, offering benefits such as reduced reaction times and energy consumption.

Novel Cyclization Techniques: Palladium-catalyzed intramolecular C–H amination and oxidative annulation reactions have been successfully used to create related fused systems like benzo[b]furo[2,3-d]azepines and could be explored for the synthesis of the this compound core. oregonstate.edu A transition-metal-free amination method using an organic oxidant has also been developed for benzoxazoles, offering a milder alternative to traditional methods. bohrium.com

MethodPotential Advantages for this compound SynthesisRelevant Precursors/Reactions
Catalytic Synthesis High efficiency, recyclability of catalysts, mild reaction conditions.2-aminophenol derivatives, oxidative cyclization. evitachem.com
One-Pot/MCR Synthesis Step economy, reduced waste, operational simplicity.Condensation of 2-aminophenols with various aldehydes or bromides. evitachem.com
Green Chemistry Energy efficiency, shorter reaction times, eco-friendly.Microwave-assisted and ultrasound-assisted cyclization.
Advanced Cyclization High functional group tolerance, scalability, novel bond formations.Pd-catalyzed annulation, intramolecular C-H amination. oregonstate.edu

This table summarizes emerging synthetic methodologies and their potential application for the synthesis of this compound derivatives.

The application of these advanced methods is expected to facilitate the creation of a diverse library of this compound analogs for extensive biological screening.

Unexplored Biological Targets and Therapeutic Areas

The structural similarity of this compound to a wide range of biologically active heterocycles suggests a broad, yet largely untapped, therapeutic potential. While many benzoxazole derivatives have been investigated as anticancer agents, particularly as VEGFR-2 inhibitors, there are numerous other biological targets and disease areas where this compound analogs could prove beneficial. researchgate.netnih.gov

Future research should focus on evaluating the activity of this compound derivatives against:

Novel Cancer Targets: Beyond VEGFR-2, other kinases and enzymes implicated in cancer, such as Poly (ADP-ribose) polymerase-1 (PARP-1) and PI3K/AKT, represent promising targets. rsc.org

Neurodegenerative Diseases: Benzoxazole derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.comnih.gov The unique structure of this compound could offer novel interactions with these and other neurological targets.

Infectious Diseases: There is a pressing need for new antimicrobial and antiviral agents. Benzoxazoles have a documented history of antibacterial and antifungal activity. nih.gov Recently, benzoxazole derivatives have been identified as inhibitors of Pks13, an essential enzyme in Mycobacterium tuberculosis, highlighting a potential avenue for developing new antitubercular drugs. acs.org

Inflammatory Disorders: Certain benzoxazole derivatives are known to possess anti-inflammatory properties, suggesting that this compound analogs could be explored for the treatment of various inflammatory conditions. jocpr.com

Therapeutic AreaKnown Targets for Related CompoundsPotential Unexplored Targets for this compound
Oncology VEGFR-2, EGFR arkat-usa.orgnih.govPARP-1, PI3K/AKT, other tyrosine kinases
Neurology AChE, BChE mdpi.comnih.govBACE1, Tau protein aggregation, 5-HT receptors
Infectious Diseases Bacterial and fungal cell wall components nih.govPks13 (Tuberculosis), viral polymerases, proteases
Inflammation Cyclooxygenase (COX) enzymesLeukotriene B4 receptors, various cytokines

This table outlines potential therapeutic areas and unexplored biological targets for this compound derivatives based on the activities of related compounds.

Advances in Computational Design and Prediction for this compound Analogs

In silico techniques are indispensable tools in modern drug discovery, enabling the rational design and prioritization of compounds for synthesis and testing. jscimedcentral.com For this compound, computational approaches can significantly accelerate the research and development process.

Key computational methods and their applications include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to establish a mathematical correlation between the structural features of this compound analogs and their biological activity. researchgate.netnih.gov This allows for the prediction of the potency of novel, unsynthesized compounds. mdpi.com

Molecular Docking: This technique can predict the preferred binding mode of a this compound derivative within the active site of a biological target, providing insights into the key interactions that drive affinity and selectivity. nih.govvietnamjournal.ru

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the binding stability and conformational changes. nih.govrsc.org

These computational studies can guide the design of new this compound analogs with enhanced activity and optimized pharmacokinetic properties, ultimately reducing the time and cost associated with drug development. nih.govrsc.org

Multidisciplinary Research Opportunities (e.g., Chemical Biology Integration)

The future of this compound research lies in a multidisciplinary approach, integrating chemistry with biology, materials science, and other fields.

Promising areas for collaborative research include:

Chemical Biology: this compound derivatives can be developed as chemical probes to investigate complex biological pathways. By designing molecules that selectively interact with a specific protein, researchers can elucidate the function of that protein in health and disease. evitachem.com

Bio-imaging: The inherent fluorescence of some benzoxazole cores presents an opportunity to develop this compound-based probes for cellular imaging, allowing for the visualization of biological processes in real-time.

Materials Science: The unique electronic and photophysical properties of fused heterocyclic systems suggest that this compound derivatives could have applications in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or sensors. evitachem.comoregonstate.edu

By fostering collaboration between chemists, biologists, and material scientists, the full potential of the this compound scaffold can be realized, leading to innovations in both medicine and technology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Furo[2,3-E]benzoxazole derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . Optimization includes adjusting reaction time (e.g., 4–8 hours), stoichiometry, and solvent polarity. For derivatives with enhanced fluorescence, acetylene moieties are introduced via Sonogashira coupling, requiring inert atmospheres and palladium catalysts . Characterization via NMR, FTIR, and mass spectrometry is critical to confirm structural integrity.

Q. How are this compound derivatives characterized for photophysical properties, and what parameters are measured?

  • Methodological Answer : Fluorescence spectroscopy in solvents of varying polarity (e.g., hexane, DMSO) is used to determine absorption/emission maxima (290–475 nm), molar absorption coefficients (ε > 10⁴ M⁻¹cm⁻¹), and quantum yields (Φ up to 0.9). High brightness (ε × Φ) indicates suitability for bioimaging or optoelectronics . Solvatochromic shifts reveal intramolecular charge transfer, guiding applications in sensing or light-emitting materials .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : Anticancer activity is assessed via MTT assays against cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs (e.g., cisplatin). Antimicrobial screening follows CLSI guidelines using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria . For anti-inflammatory activity, COX-2 inhibition assays (ELISA) are performed. Dose-response curves and statistical validation (e.g., ANOVA) ensure reproducibility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) elucidate the structure-activity relationships of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution. Molecular docking (AutoDock Vina) identifies binding affinities to targets like DNA topoisomerase II or microbial enzymes . Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories, with RMSD and binding free energy (MM-PBSA) analyses .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for benzoxazole derivatives?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Solutions include:

  • Prodrug design : Introducing hydrolyzable groups (e.g., esters) to enhance solubility.
  • Metabolic stability assays : Liver microsome studies identify rapid degradation pathways.
  • Formulation optimization : Nanoparticle encapsulation (e.g., PLGA) improves tissue targeting .

Q. How do substituent variations at the 2- and 5-positions of the benzoxazole core influence optoelectronic properties?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) at position 2 redshift emission maxima (450–475 nm) via ICT effects, while alkyl chains (e.g., -CH₃) enhance solubility without quenching fluorescence . Position 5 modifications (e.g., acetylene units) increase rigidity, reducing non-radiative decay and boosting quantum yields (Φ > 0.8) . Time-resolved fluorescence decay measurements (TCSPC) quantify excited-state lifetimes (τ ~ 1–5 ns) .

Q. What analytical techniques are critical for detecting trace impurities in synthesized this compound compounds?

  • Methodological Answer : HPLC-PDA (Photodiode Array) with C18 columns and gradient elution (water/acetonitrile) resolves impurities <0.1%. LC-MS (ESI+) confirms molecular weights and identifies byproducts (e.g., unreacted aldehydes) . For chiral purity, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are used .

Methodological Best Practices

Q. How should researchers design controlled experiments to evaluate the environmental stability of benzoxazole-based fluorophores?

  • Methodological Answer : Accelerated degradation studies under UV light (λ = 365 nm, 48 hours) and varying pH (1–13) quantify photobleaching and hydrolytic stability. Fluorescence intensity retention (% vs. initial) is measured hourly. For thermal stability, TGA (Thermogravimetric Analysis) determines decomposition temperatures (>250°C for robust applications) .

Q. What criteria validate the reproducibility of synthetic protocols for this compound derivatives across laboratories?

  • Methodological Answer : Follow the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Inter-laboratory validation : Share detailed SOPs (solvent purity, stirring rates) with ≥3 independent labs.
  • Statistical metrics : Report RSD (Relative Standard Deviation) for yields (<5%) and purity (>98%) .
  • Reference standards : Use certified compounds (e.g., USP-grade) for calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.